molecular formula C2H2ClN<br>ClCH2CN<br>C2H2ClN B046850 Chloroacetonitrile CAS No. 107-14-2

Chloroacetonitrile

Cat. No. B046850
Key on ui cas rn: 107-14-2
M. Wt: 75.5 g/mol
InChI Key: RENMDAKOXSCIGH-UHFFFAOYSA-N
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Patent
US07087610B2

Procedure details

An excess of chloroacetonitrile (7 ml) was added in to a solution of benzylpiperazine (2 g, 10.5 mmol) in THF (100 ml) and Et3N (10 ml). The reaction was stirred for 10 hours before quenched with saturated aqueous NaHCO3 (100 ml). The aqueous phase was extracted with EtOAc (3×100 ml). The combined organic layer was dried over MgSO4 and concentrated to a residue, which was used in the further reactions without any purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[CH2:5]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1COCC1.CCN(CC)CC>[CH2:5]([N:12]1[CH2:17][CH2:16][N:15]([CH2:2][C:3]#[N:4])[CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCN(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before quenched with saturated aqueous NaHCO3 (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue, which
CUSTOM
Type
CUSTOM
Details
was used in the further reactions without any purification

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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